2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

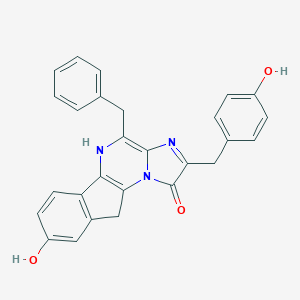

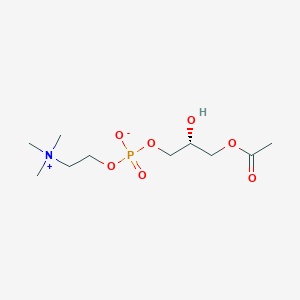

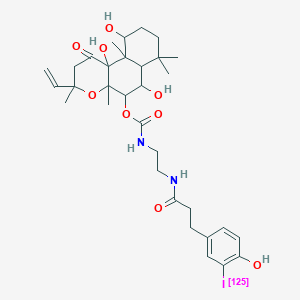

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin is a forskolin derivative that has been synthesized to study its pharmacological properties. Forskolin, a labdane diterpenoid, is extracted from the roots of Coleus forskohlii and is known for its ability to activate adenylyl cyclase, thereby increasing cyclic AMP (cAMP) levels in cells . This compound has been specifically modified at the 7-hydroxyl position to enhance its selectivity and binding properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin involves the modification of forskolin at the 7-hydroxyl position. The process typically includes the following steps:

Starting Material: Forskolin is used as the starting material.

Radioiodination: The modified forskolin is then radioiodinated to yield this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale synthesis using similar chemical modification techniques as described above. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Bolton-Hunter Reagent: Used for the modification of the 7-hydroxyl group.

Radioiodination Reagents:

Major Products Formed

The major product formed from the modification of forskolin is this compound, which has enhanced selectivity and binding properties compared to the parent compound .

Applications De Recherche Scientifique

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin has several scientific research applications, including:

Pharmacological Studies: Used to study the binding properties and selectivity of forskolin derivatives.

Neuroscience Research: Employed as an autoradiographic probe to study adenylyl cyclase and glucose transporter binding sites in the brain.

Antiviral Research: Forskolin derivatives, including this compound, have shown potential antiviral activity against various viruses.

Mécanisme D'action

The mechanism of action of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels . This elevation in cAMP regulates various cellular processes, including signal transduction pathways . The compound’s modification at the 7-hydroxyl position enhances its binding affinity and selectivity for specific molecular targets .

Comparaison Avec Des Composés Similaires

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin is compared with other forskolin derivatives, such as:

6-Ihpp-forskolin: Modified at the 6-hydroxyl position and shows different selectivity for adenylyl cyclase and glucose transporters.

Deacetylforskolin: Lacks the acetyl group and has different pharmacological properties.

The uniqueness of this compound lies in its enhanced selectivity and binding properties due to the specific modification at the 7-hydroxyl position .

Propriétés

Numéro CAS |

135159-45-4 |

|---|---|

Formule moléculaire |

C32H45IN2O9 |

Poids moléculaire |

726.6 g/mol |

Nom IUPAC |

(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]carbamate |

InChI |

InChI=1S/C32H45IN2O9/c1-7-29(4)17-22(38)32(42)30(5)21(37)12-13-28(2,3)25(30)24(40)26(31(32,6)44-29)43-27(41)35-15-14-34-23(39)11-9-18-8-10-20(36)19(33)16-18/h7-8,10,16,21,24-26,36-37,40,42H,1,9,11-15,17H2,2-6H3,(H,34,39)(H,35,41)/i33-2 |

Clé InChI |

BROZLMFTKXRQLW-DSNWZYGKSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |

SMILES isomérique |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I])O)C)O)C |

SMILES canonique |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |

Synonymes |

(125I)7-IHPP-Fsk 2-(3-(4-hydroxy-3-(125I)iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 2-(3-(4-hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 7-IHPP-forskolin 7-IHPP-Fsk |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)

![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)

![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)